{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid
Overview
Description
{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid is a useful research compound. Its molecular formula is C12H12BNO3 and its molecular weight is 229.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of {4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid is DNA gyrase B . This enzyme plays a crucial role in DNA replication, and its inhibition can lead to the prevention of bacterial growth, making it a potential target for antitubercular agents .
Mode of Action
The compound interacts with its target, DNA gyrase B, by inhibiting its function . This inhibition disrupts the DNA replication process, leading to the cessation of bacterial growth .
Biochemical Pathways
The compound’s action primarily affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase B, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption prevents the bacteria from replicating, thereby inhibiting its growth .
Pharmacokinetics
Boronic acids and their esters, in general, are known to be only marginally stable in water . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By disrupting the DNA replication process through the inhibition of DNA gyrase B, the compound prevents the bacteria from replicating . This makes it a potential candidate for the development of antitubercular agents .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters, a group to which this compound belongs, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment .
Properties
IUPAC Name |
[4-[(2-oxopyridin-1-yl)methyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)13(16)17/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZQOPXXWYEQJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2C=CC=CC2=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.